2-Cyano-3-fluoropyridine
Overview
Description
2-Cyano-3-fluoropyridine, also known as 3-Fluoro-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C6H3FN2 . It has an average mass of 122.100 Da and a monoisotopic mass of 122.028023 Da .
Synthesis Analysis
The synthesis of 3-cyano-2-fluoropyridines can be achieved via nucleophilic substitution of 2-nucleofuge-containing substituted 3-cyanopyridines . This method employs classic sources of nucleophilic fluoride such as KF and Bu4NF in DMF or DMSO at higher temperatures . Another method involves the treatment of 2-cyano-3-chloropyridine with potassium fluoride .Molecular Structure Analysis
The molecular structure of 2-Cyano-3-fluoropyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a cyano group (-CN) and at the 3rd position with a fluorine atom .Chemical Reactions Analysis
In the field of fluorinated pyridines, the introduction of fluorine atoms into lead structures is a common chemical modification . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
2-Cyano-3-fluoropyridine is a solid at 20°C . It has a molecular formula of C6H3FN2 and a molecular weight of 122.10 .Scientific Research Applications
Chemical Synthesis
- Synthesis Techniques : A study by Shestopalov et al. (2009) explored the synthesis of 3-cyano-2-fluoropyridines, which is closely related to 2-Cyano-3-fluoropyridine. This synthesis involves nucleophilic substitution and is key to preparing ring-fluorinated pyridines.
- Balz-Schiemann Reaction : Another approach to synthesize related compounds is the Balz-Schiemann reaction, as noted by Snead et al. (2019). This method was used to convert 2-cyano-5-aminopyridine to 2-cyano-5-fluoropyridine, indicating the versatility of the cyano-fluoropyridine framework in synthesis.
Fluorine Chemistry
- Fluoropyridine Applications : The study of fluoropyridines, including compounds like 2-Cyano-3-fluoropyridine, is significant in the field of fluorine chemistry. For instance, Carroll et al. (2007) discussed the application of fluoropyridines in medical imaging, specifically in Positron Emission Tomography.
Herbicidal Activity
- Herbicidal Inhibitors : Liu et al. (2005) conducted a study on 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which are structurally similar to 2-Cyano-3-fluoropyridine. These compounds were synthesized as herbicidal inhibitors, demonstrating the potential agricultural applications of cyano-fluoropyridine derivatives.
Safety And Hazards
2-Cyano-3-fluoropyridine is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include wearing protective gloves and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
3-fluoropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPSCNTFBJZHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427611 | |
Record name | 2-Cyano-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-fluoropyridine | |
CAS RN |
97509-75-6 | |
Record name | 2-Cyano-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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